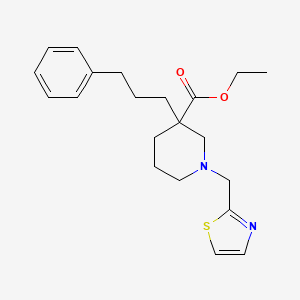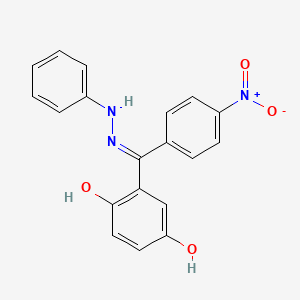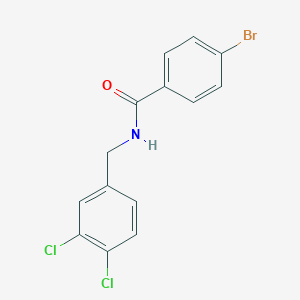
ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
Ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells and immune cells. By inhibiting BTK, ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate can block these signaling pathways and induce cell death in cancer cells and suppress the activity of immune cells in autoimmune diseases.
Biochemical and Physiological Effects:
ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated good tissue penetration and distribution, with high concentrations in lymphoid tissues, where BTK is highly expressed. ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate is its specificity for BTK, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, like any other drug, ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate has its limitations. One of the main limitations is the potential for drug resistance, which can develop over time and limit the effectiveness of the treatment. Additionally, ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate may have off-target effects that could lead to unwanted side effects.
Orientations Futures
There are several future directions for the development of ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate. One potential direction is the combination of ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate with other drugs to enhance its efficacy and overcome drug resistance. Another direction is the development of biomarkers to identify patients who are most likely to benefit from ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate treatment. Additionally, further studies are needed to determine the optimal dosing regimen and treatment duration for ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate in different types of cancer and autoimmune diseases.
Méthodes De Synthèse
The synthesis of ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate involves several steps, including the reaction of 3-phenylpropylamine with 2-bromo-1-(thiazol-2-yl)ethanone to produce the intermediate compound. This is followed by the reaction of the intermediate with ethyl 3-piperidinecarboxylate to produce the final product.
Applications De Recherche Scientifique
Ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate has been extensively studied for its potential use in the treatment of cancer and autoimmune diseases. In preclinical studies, this compound has shown potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and multiple myeloma. Additionally, ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate has shown efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-2-25-20(24)21(11-6-10-18-8-4-3-5-9-18)12-7-14-23(17-21)16-19-22-13-15-26-19/h3-5,8-9,13,15H,2,6-7,10-12,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXJFDMBBZOISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=NC=CS2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6062722.png)

![3-(2,3-difluorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6062725.png)
![3-[2-(1,4'-bipiperidin-1'-yl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6062734.png)
![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}phenol](/img/structure/B6062737.png)
![3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6062745.png)
![ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate](/img/structure/B6062750.png)

![1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6062757.png)
![2-({1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6062771.png)
![4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6062776.png)
![4-benzyl-3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6062780.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B6062810.png)
![1-(4-fluorobenzyl)-4-{[4-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B6062817.png)